molecular formula C4H6BrF3S B6350513 1-Bromo-3-trifluoromethylsulfanyl-propane CAS No. 1301739-27-4

1-Bromo-3-trifluoromethylsulfanyl-propane

Cat. No.: B6350513
CAS No.: 1301739-27-4
M. Wt: 223.06 g/mol
InChI Key: TYRIZFQFJXKSBI-UHFFFAOYSA-N
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Description

1-Bromo-3-trifluoromethylsulfanyl-propane is an organobromine compound characterized by the presence of a bromine atom and a trifluoromethylsulfanyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-trifluoromethylsulfanyl-propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the trifluoromethanesulfenyl chloride acting as the source of the trifluoromethylsulfanyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-trifluoromethylsulfanyl-propane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom, yielding propane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include propane derivatives without the bromine atom.

Scientific Research Applications

1-Bromo-3-trifluoromethylsulfanyl-propane has several applications in scientific research:

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    3-Bromobenzotrifluoride: Contains a bromine atom and a trifluoromethyl group attached to a benzene ring.

    1-Bromo-3-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a propane backbone.

    3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom and a trifluoromethyl group attached to a propanol backbone.

Uniqueness: 1-Bromo-3-trifluoromethylsulfanyl-propane is unique due to the presence of both a bromine atom and a trifluoromethylsulfanyl group on a propane backbone

Properties

IUPAC Name

1-bromo-3-(trifluoromethylsulfanyl)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3S/c5-2-1-3-9-4(6,7)8/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRIZFQFJXKSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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